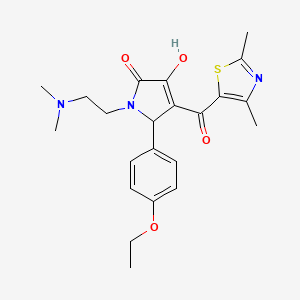

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-6-29-16-9-7-15(8-10-16)18-17(19(26)21-13(2)23-14(3)30-21)20(27)22(28)25(18)12-11-24(4)5/h7-10,18,27H,6,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVPBEXELRUELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its diverse structural components, including a pyrrole ring, thiazole moiety, and various functional groups. The molecular formula of this compound is C₁₈H₂₃N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article aims to explore the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound features several key structural elements:

- Pyrrole Ring : A five-membered ring that contributes to the compound's reactivity and biological properties.

- Thiazole Moiety : Known for its biological significance, particularly in drug development.

- Dimethylamino Group : This functional group can enhance solubility and bioavailability.

Biological Activity Overview

Despite its structural complexity, specific scientific literature detailing the biological activity of this compound is limited. However, insights can be drawn from related compounds and general classes of heterocyclic compounds.

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit significant anticancer properties. For instance, pyrrole derivatives have been studied for their ability to inhibit tumor growth by targeting microtubules in cancer cells. Such mechanisms often involve binding to specific sites on tubulin, which disrupts mitotic spindle formation and leads to cell death .

Antimicrobial Properties

The thiazole moiety is frequently associated with antimicrobial activity. Studies have shown that thiazole derivatives can possess potent antibacterial and antifungal activities due to their ability to interfere with microbial enzyme functions . For example, thiazole-containing compounds have demonstrated effectiveness against various pathogens by inhibiting cell wall synthesis or disrupting metabolic pathways.

Study 1: Anticancer Potential

A study investigated the anticancer potential of pyrrole-based compounds similar to our target compound. The research revealed that these compounds could effectively inhibit cancer cell proliferation through microtubule destabilization. The binding affinity of these compounds to tubulin was assessed using molecular docking techniques, which provided insights into their mechanism of action .

Study 2: Antimicrobial Activity

Another study focused on the synthesis and evaluation of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain thiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. This suggests that our compound may also possess similar properties due to its structural components .

Comparative Analysis of Related Compounds

To further understand the potential biological activity of this compound, a comparison with structurally related compounds is beneficial.

While specific mechanisms for our target compound remain unreported, insights can be inferred from studies on similar compounds:

- Microtubule Interaction : Compounds that bind to tubulin can disrupt normal cellular processes during mitosis.

- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors in microbial pathways, leading to cell death.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Thiazole derivatives, similar to this compound, are known for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that compounds with thiazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole derivatives. Compounds structurally related to 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one have been evaluated for their effectiveness against bacterial and fungal strains. The presence of the thiazole ring enhances the bioactivity against pathogens, making it a valuable scaffold for developing new antimicrobial agents .

Inhibition of Dynamin 2

This compound has been identified as a small-molecule inhibitor of dynamin 2, a GTPase involved in endocytosis and vesicle trafficking. Inhibition of dynamin 2 may provide therapeutic strategies for treating centronuclear myopathy, a group of inherited muscle disorders. This application underscores the compound's potential beyond traditional antimicrobial and anticancer roles.

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| Compound A | Anticancer | Various Cancer Cell Lines | |

| Compound B | Antimicrobial | E. coli | |

| Compound C | Dynamin 2 Inhibitor | Muscle Cells |

Case Study 1: Anticancer Research

A study involving derivatives of thiazole demonstrated that certain compounds could significantly reduce tumor size in preclinical models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound discussed here may exhibit similar properties due to its structural similarities with effective thiazole derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazole compounds against bacterial strains, it was found that those with similar substitutions to our compound displayed enhanced antimicrobial activity. This suggests that further exploration into the modifications of this compound could lead to potent new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.